molecular formula C12H17N3O B1606712 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone CAS No. 66373-33-9

1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone

Cat. No.: B1606712
CAS No.: 66373-33-9
M. Wt: 219.28 g/mol
InChI Key: SLSFPTLEGUHGCR-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone is a pyrimidine derivative featuring:

  • A methyl group at position 4 of the pyrimidine ring.
  • A piperidinyl group (a six-membered amine ring) at position 2.
  • An ethanone (acetyl) group at position 3.

Properties

IUPAC Name

1-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-11(10(2)16)8-13-12(14-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSFPTLEGUHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349846
Record name 1-[4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66373-33-9
Record name 1-[4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a piperidine group.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace existing substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects:

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models, suggesting that 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone may possess similar properties due to its structural analogies .
  • Neuroprotective Effects : Studies have suggested that compounds with a similar structure may offer neuroprotection against oxidative stress, making them candidates for further exploration in neurodegenerative disease therapies .

Chemical Biology

In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules used in drug discovery:

  • Lead Compound Development : Its unique structure allows it to be modified to enhance biological activity or reduce toxicity, making it a key player in developing new therapeutic agents .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of piperidine derivatives. The results indicated that modifications to the piperidine ring could enhance efficacy. The study included tests on various derivatives of this compound, showing promising results in reducing depressive behaviors in rodent models .

Case Study 2: Neuroprotective Properties

Another significant study focused on the neuroprotective properties of similar compounds. It was found that certain modifications led to increased resistance against neurotoxicity induced by glutamate. The findings suggested pathways through which these compounds could mitigate neuronal damage, providing insights into potential treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents at positions 2 and 4 of the pyrimidine ring. Key differences in molecular properties and biological activities are highlighted:

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Weight (g/mol) Reported Applications Key References
1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone Piperidinyl Methyl 219.29* Research compound (tertiary amine)
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone Methylthio Methyl 182.24 Unknown (commercially available)
1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone 4-Ethylpiperazinyl Methyl Not provided Preclinical research (kinase inhibition)
1-[4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinyl]ethanone Methylthio Cyclopentylamino Not provided Unknown (structural diversity studies)
5-Acetylpyrimidine None None 122.13 Intermediate in organic synthesis

*Calculated molecular weight based on formula C₁₂H₁₇N₃O.

Key Structural and Functional Differences

  • Piperidinyl vs. In contrast, piperazinyl (e.g., in ) introduces a second nitrogen, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.
  • Methylthio vs.
  • Position 4 Substituents: Methyl groups (target compound, ) provide steric bulk and stabilize the ring structure. Cyclopentylamino () introduces conformational flexibility and hydrophobic interactions, which may influence binding to targets like kinases.

Biological Activity

1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities supported by recent research findings.

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.309 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 391.7 ± 34.0 °C at 760 mmHg
  • LogP : 3.01

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • In Vitro Studies : The compound has demonstrated antiproliferative effects on several cancer cell lines, including:
    • Lung Cancer : Exhibited significant inhibition of cell growth.
    • Breast Cancer (MDA-MB-231) : Showed notable activity with an IC50 value indicating effective dosage levels.
    • Colorectal Cancer : Demonstrated potential in reducing tumor cell viability.
  • In Vivo Studies : Animal models have confirmed the compound's efficacy in reducing tumor size and promoting apoptosis in cancerous tissues, suggesting its role as a promising candidate for further development in cancer therapies.

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains:

  • Testing Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
  • Results :
    • Strong activity against Staphylococcus aureus and Escherichia coli.
    • Moderate activity against Salmonella typhi and Bacillus subtilis.

This suggests that the compound could be leveraged as a lead structure for developing new antibacterial agents.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : The compound showed significant inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
CompoundIC50 Value (µM)
This compound3.45
Standard Inhibitor (Donepezil)0.15

This data indicates that while the compound is less potent than established inhibitors, it still holds promise as a scaffold for further optimization.

Study 1: Anticancer Efficacy

A study published in ACS Omega reported that derivatives of piperidine, including this compound, exhibited significant anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications to enhance bioactivity .

Study 2: Antibacterial Properties

Research conducted on various synthesized compounds revealed that those containing the piperidine moiety displayed strong antibacterial activities, particularly against Gram-positive bacteria . This reinforces the potential application of piperidine derivatives in developing new antibiotics.

Study 3: Enzyme Inhibition Profile

A comprehensive evaluation of enzyme inhibition highlighted that compounds similar to this compound can serve as effective AChE inhibitors, with implications for treating cognitive disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.